molecular formula C10H14Cl2FN B1484584 [3-(2-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride CAS No. 2098111-67-0

[3-(2-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride

Cat. No. B1484584
CAS RN: 2098111-67-0
M. Wt: 238.13 g/mol
InChI Key: ADEJNUFBNWNLEB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride, also known as CFPMA, is an organic compound that has been studied for its potential applications in scientific research. CFPMA is a derivative of aniline, which is an aromatic amine that is found in many organic compounds and is used in the synthesis of various drugs. CFPMA has been studied for its ability to interact with various biological systems, and its potential applications in scientific research have been explored.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that derivatives of chlorophenyl and fluorophenyl compounds exhibit significant antibacterial activity. For example, the synthesis and antibacterial evaluation of amine oxalates derived from similar structural frameworks have been reported. These studies have demonstrated that some of these compounds possess high antibacterial activity, suggesting potential applications in developing new antibacterial agents (Arutyunyan et al., 2012).

Antitumor and Cytotoxic Agents

Compounds structurally related to the queried molecule have been investigated for their potential as antitumor drugs. For instance, N-methyl-bis (3-mesyloxypropyl)amine hydrochloride has been studied for its mode of action against Bacillus subtilis, indicating its use as an antitumor drug with activity against certain bacteria (Shimi & Shoukry, 1975).

Corrosion Inhibition

Amine derivative compounds have been synthesized and evaluated for their corrosion inhibition efficiency on mild steel in acidic media. These studies utilize electrochemical measurements, surface analysis, and theoretical methods to understand the interaction mechanisms between inhibitors and metal surfaces, offering insights into material protection techniques (Boughoues et al., 2020).

Drug Synthesis and Modification

The synthesis of specific amine hydrochlorides, including modifications and reactions with various compounds, has been explored for the development of novel pharmacological agents. These synthetic approaches can lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic properties (Anderson, Burks, & Harruna, 1988).

Molecular Structure and Chemical Interaction Studies

The structural characterization and investigation of novel compounds through techniques such as X-ray crystallography and NMR spectroscopy contribute to understanding their chemical behavior and potential applications. Studies focusing on the molecular structure, spectroscopic properties, and quantum chemical analyses of compounds provide valuable insights for designing targeted chemical reactions and applications (Fatma et al., 2017).

properties

IUPAC Name

3-(2-chlorophenyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN.ClH/c1-13-7-9(12)6-8-4-2-3-5-10(8)11;/h2-5,9,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEJNUFBNWNLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=CC=C1Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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